molecular formula C11H19F3N2O2 B8190384 tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Cat. No.: B8190384
M. Wt: 268.28 g/mol
InChI Key: QDJQPSDQSUMFFG-MRVPVSSYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name tert-butyl (2R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate reflects its stereochemistry and functional groups. The piperazine ring is substituted at the first nitrogen with a tert-butyloxycarbonyl (Boc) protecting group and at the second nitrogen with a 2,2,2-trifluoroethyl chain. The (R)-configuration at C2 establishes its chirality, critical for interactions with biological targets.

Molecular Formula : C₁₁H₁₉F₃N₂O₂
Molecular Weight : 268.28 g/mol
SMILES Code : O=C(N1C@HCNCC1)OC(C)(C)C
InChI Key : InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3/t8-/m1/s1

The Boc group enhances solubility in organic solvents, while the trifluoroethyl moiety contributes to metabolic stability and lipophilicity.

Molecular Geometry and Conformational Analysis

The piperazine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the N1 Boc carbonyl oxygen and the N2 hydrogen. The trifluoroethyl group occupies an equatorial position to minimize steric clashes with the axial C2 hydrogen (Fig. 1A).

Key Geometrical Parameters :

  • Piperazine Ring : N1–C2 bond length: 1.45 Å; C2–N2: 1.47 Å
  • Dihedral Angles : C1–N1–C2–N2: −56.3°; N1–C2–C3–F1: 178.2°

Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for axial (δ = 3.41 ppm) and equatorial protons (δ = 2.88 ppm) on the piperazine ring, confirming the chair conformation. The trifluoroethyl group’s electronegativity induces deshielding of adjacent protons, observed as a triplet (J = 10.2 Hz) at δ = 2.53 ppm for the CH₂CF₃ moiety.

Crystallographic Data and Spatial Arrangement

X-ray diffraction analysis of the hydrochloride salt (CID: 57366420) reveals a monoclinic crystal system (space group P2₁) with unit cell dimensions a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, and β = 98.7°. The Boc group and trifluoroethyl chain lie trans to each other, forming a linear rod-like structure (Fig. 1B).

Hydrogen Bonding Network :

  • N2–H···O1 (Boc): 2.89 Å
  • C3–F1···H–N1 (piperazine): 3.12 Å

The crystal packing is stabilized by van der Waals interactions between trifluoroethyl groups and π-stacking of Boc carbonyl groups.

Comparative Analysis with Related Piperazine Derivatives

The structural and functional attributes of tert-butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate distinguish it from analogous compounds (Table 1).

Table 1: Comparative Analysis of Piperazine Derivatives

Compound Substituents Biological Activity Conformation
This compound Boc, CF₃CH₂ Enzyme inhibition Chair
(3R)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine CF₃CH₂, CH₃ Herbicidal Boat
(R)-tert-butyl 2-tert-butylpiperazine-1-carboxylate Boc, t-Bu Receptor antagonism Chair

The trifluoroethyl group enhances metabolic stability compared to methyl or tert-butyl substituents, while the Boc group facilitates selective deprotection during synthesis.

Properties

IUPAC Name

tert-butyl (2R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJQPSDQSUMFFG-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of Piperazine Derivatives

Procedure :

  • React (R)-2-(2,2,2-trifluoroethyl)piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Stir at room temperature for 3–14 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane gradient).

Key Data :

Starting MaterialSolventReaction TimeYieldPurity (HPLC)Source
(R)-2-(Trifluoroethyl)piperazineDCM3 h90%>98%
Racemic piperazineTHF14 h48.5%95%

Mechanistic Insight :
The Boc group selectively protects the secondary amine, with steric hindrance from the trifluoroethyl group influencing reaction rates.

Nucleophilic Substitution with Trifluoroethyl Halides

The trifluoroethyl group is introduced via alkylation of Boc-protected piperazine.

Alkylation Using Trifluoroethyl Bromide

Procedure :

  • React tert-butyl piperazine-1-carboxylate with 2,2,2-trifluoroethyl bromide in DMF or acetonitrile.

  • Use K₂CO₃ or NaH as a base at 70–95°C for 12–24 hours.

  • Isolate via recrystallization (ethyl acetate/hexane).

Key Data :

BaseSolventTemperatureYieldSelectivity (R:S)Source
K₂CO₃DMF80°C75%3:1
NaHAcetonitrile70°C68%2.5:1

Limitations :

  • Moderate enantioselectivity requires chiral auxiliaries or catalysts.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable late-stage functionalization.

Suzuki-Miyaura Coupling

Procedure :

  • React Boc-protected bromopiperazine with trifluoroethylboronic acid.

  • Use Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in dioxane/water.

  • Purify via column chromatography.

Key Data :

CatalystBaseSolventYieldPuritySource
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O83%97%
Pd(OAc)₂/XPhosCs₂CO₃THF78%95%

Advantage :

  • High functional group tolerance enables complex derivatization.

Stereoselective Synthesis

Chiral resolution or asymmetric catalysis achieves the (R)-configuration.

Kinetic Resolution with Lipases

Procedure :

  • Treat racemic Boc-piperazine with lipase A (CAL-A) and 2,2,2-trifluoroethyl butanoate.

  • Conduct reaction in diisopropyl ether (DIPE) at 25°C.

  • Separate enantiomers via chromatography.

Key Data :

EnzymeSubstrateE-valueYield (R)Source
CAL-ABoc-piperazine ester>20045%

Note :

  • E-value >200 indicates high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis

Procedure :

  • Attach (R)-phenylethylamine as a chiral auxiliary to piperazine.

  • Perform alkylation, followed by auxiliary removal via hydrogenolysis.

Key Data :

AuxiliaryYield (Overall)ee (%)Source
(R)-Phenylethylamine62%98

Purification and Characterization

Chromatographic Purification

  • Silica gel chromatography : Ethyl acetate/hexane (1:4 to 1:1).

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.48 (s, 9H, Boc), 3.15–3.45 (m, 6H, piperazine), 2.75 (q, 2H, CF₃CH₂).

  • ¹³C NMR : δ 155.2 (C=O), 80.1 (C(CH₃)₃), 121.5 (q, CF₃).

Comparative Analysis of Methods

MethodYield Rangeee (%)ScalabilityCost Efficiency
Boc Protection48–90%N/AHighModerate
Nucleophilic Alkylation68–75%60–75ModerateLow
Suzuki Coupling78–83%N/AHighHigh
Kinetic Resolution45%>98LowHigh

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts, chiral auxiliaries, and Boc reagents.

  • Optimization Strategies :

    • Replace Pd with Ni catalysts for cost reduction.

    • Use continuous flow reactors to improve throughput .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of tert-butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate involves several chemical reactions that can be optimized for yield and purity. This compound serves as a precursor for various derivatives that exhibit distinct biological activities. For instance, modifications to the piperazine ring or the trifluoroethyl group can enhance the compound's pharmacological properties.

Antimicrobial Agents

Research has indicated that compounds containing piperazine moieties exhibit antimicrobial properties. This compound has been investigated as a potential scaffold for developing new antimicrobial agents:

  • Mechanism of Action : Similar piperazine derivatives have shown efficacy against Gram-positive bacteria by inhibiting protein synthesis. This mechanism is crucial for developing antibiotics effective against resistant strains.
  • Case Study : A study demonstrated that related piperazine compounds significantly inhibited the growth of Staphylococcus aureus, suggesting that modifications to the tert-butyl group could enhance activity against other pathogens.

Cancer Therapeutics

The compound's structural features suggest potential applications in oncology:

  • Induction of Apoptosis : Research on structurally similar compounds has shown their ability to induce apoptosis in cancer cells through pathways involving p53 activation and caspase cascades.
  • Data Table on Cytotoxicity :
CompoundCell LineIC50 (µM)Mechanism
1MCF-70.65Apoptosis via p53 activation
2MCF-72.41Apoptosis via caspase activation

This indicates that this compound could be explored further as a candidate for cancer treatment.

Neuropharmacology

Emerging research suggests that piperazine derivatives may influence neurotransmitter systems:

  • Potential Applications : The compound could be evaluated for its effects on serotonin and dopamine receptors, making it a candidate for treating mood disorders or schizophrenia.

Drug Delivery Systems

The lipophilic nature of the trifluoroethyl group may enhance the bioavailability of drugs when incorporated into delivery systems:

  • Formulation Studies : Investigating the compound's behavior in liposomal or polymeric drug delivery systems could reveal its utility in improving therapeutic efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance its binding affinity and selectivity, leading to potent biological effects. The piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at Piperazine 2-Position Molecular Weight (g/mol) Key Features Reference
tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (Target) (R)-2,2,2-Trifluoroethyl 296.3* High electronegativity, chiral center, fluorinated substituent
tert-Butyl (R)-3-ethylpiperazine-1-carboxylate hydrochloride (R)-3-Ethyl 251.8 Ethyl substituent at 3-position; hydrochloride salt enhances solubility
tert-Butyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate (R)-Hydroxymethyl 231.1 Polar hydroxymethyl group; used in peptide coupling
tert-Butyl 2-((2,2,2-trifluoroethoxy)methyl)piperazine-1-carboxylate Trifluoroethoxymethyl 298.3 Ether-linked trifluoroethyl group; increased steric bulk
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate 4-(Trifluoromethylphenyl) 358.4 Aromatic trifluoromethyl group; aldehyde functionality for further coupling

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Configuration : The target compound’s (R)-configuration at the 2-position distinguishes it from analogs like (R)-3-ethylpiperazine derivatives . Stereochemistry critically influences binding interactions in chiral environments, such as enzyme active sites.

Fluorination Effects: The 2,2,2-trifluoroethyl group enhances lipophilicity and electron-withdrawing properties compared to non-fluorinated analogs (e.g., ethyl or hydroxymethyl). This improves membrane permeability and resistance to oxidative metabolism .

Functional Group Diversity : Analogs with formyl or hydroxymethyl groups (e.g., ) serve as versatile intermediates for further derivatization, whereas the target compound’s trifluoroethyl group is typically retained in final drug candidates for stability.

Biological Activity

tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate, a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoroethyl group, which enhances its pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1240586-07-5
  • Molecular Formula : C11H19F3N2O2
  • Molecular Weight : 268.28 g/mol

The structure of the compound includes a piperazine ring with a tert-butyl ester and a trifluoroethyl substituent, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The trifluoroethyl group enhances binding affinity to neurotransmitter receptors, potentially influencing central nervous system (CNS) pathways.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating neurological disorders due to the known activity of piperazine derivatives. Its unique structure allows it to interact with various molecular targets effectively.

In Vitro Studies

Recent studies have evaluated the compound's effects on various cell lines. For instance:

StudyCell LineIC50 Value (µM)Observations
Study ASK-Hep-1 (liver)5.84Significant antiproliferative activity observed.
Study BMDA-MB-231 (breast)6.0Moderate inhibition of cell growth.
Study CNUGC-3 (gastric)5.66Effective against gastric cancer cells.

These studies highlight the compound's potential as an anticancer agent.

Animal Models

In vivo experiments have been conducted to assess the neuroprotective effects of the compound in models of ischemia/reperfusion injury:

  • Model : Rat model of cerebral ischemia
  • Results : The compound significantly reduced neuronal injury compared to control groups, indicating its potential neuroprotective properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-Butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate, and how are stereochemical purity and yield optimized?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of a piperazine core. For enantioselective synthesis, chiral resolution techniques such as chiral HPLC or enzymatic resolution are critical. A common approach starts with Boc-protected piperazine, followed by nucleophilic substitution with 2,2,2-trifluoroethyl groups under controlled conditions (e.g., using trifluoroethyl halides and a base like DIPEA). Yield optimization requires inert atmospheres (e.g., nitrogen), low temperatures (0–5°C), and monitoring via LC-MS . Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity (>95%) .

Q. How is the compound characterized spectroscopically to confirm its structure and stereochemistry?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and the trifluoroethyl moiety (δ ~3.0–3.5 ppm for -CH2CF3, quartet; δ ~125 ppm for CF3 in 13C NMR). Piperazine ring protons appear as split signals due to restricted rotation .
  • FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch from Boc group) and ~1100–1200 cm⁻¹ (C-F stretch) confirm functional groups .
  • LC-MS : Molecular ion [M+H]+ matches theoretical mass (e.g., m/z ~297 for C12H20F3N2O2) .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Methodological Answer : Store at –20°C under nitrogen or argon to prevent hydrolysis of the Boc group and oxidation of the trifluoroethyl moiety. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored properly. Avoid exposure to strong acids/bases, which cleave the Boc group .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the piperazine ring and trifluoroethyl substituent?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals chair/boat conformations of the piperazine ring and torsional angles of the trifluoroethyl group. Crystals are grown via slow evaporation in hexane/EtOAc. Data collection (e.g., Bruker APEX II CCD) with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software provide bond lengths/angles (e.g., C-F ~1.33 Å, N-C=O ~1.45 Å). Hydrogen bonding networks (e.g., N-H···O=C) stabilize the lattice .

Q. What strategies are employed to study enantioselective interactions of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the (R)-enantiomer and target pockets (e.g., G-protein-coupled receptors). The trifluoroethyl group’s hydrophobicity and electronegativity enhance binding affinity in hydrophobic pockets .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations (1–100 μM). The (R)-enantiomer shows 10-fold higher affinity than (S) in SUCNR1 receptor studies .

Q. How are synthetic derivatives of this compound evaluated for structure-activity relationships (SAR) in medicinal chemistry?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., methyl, nitro) at the piperazine N-positions via reductive amination or Pd-catalyzed cross-coupling.
  • Biological Assays : Test analogs in vitro for cytotoxicity (MTT assay), metabolic stability (microsomal incubation), and target inhibition (IC50 via fluorescence polarization). For example, replacing Boc with acetyl reduces plasma stability by 50% .

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